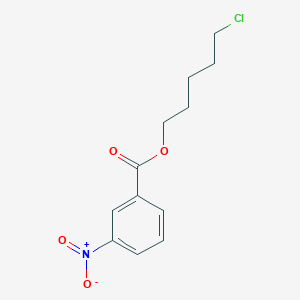

5-Chloropentyl 3-nitrobenzoate

Description

NSC 44294 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and effectiveness in specific reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Properties

CAS No. |

7251-29-8 |

|---|---|

Molecular Formula |

C12H14ClNO4 |

Molecular Weight |

271.69 g/mol |

IUPAC Name |

5-chloropentyl 3-nitrobenzoate |

InChI |

InChI=1S/C12H14ClNO4/c13-7-2-1-3-8-18-12(15)10-5-4-6-11(9-10)14(16)17/h4-6,9H,1-3,7-8H2 |

InChI Key |

GVEBIFYZBMGLAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 44294 typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. These transformations may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of NSC 44294 is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and energy consumption. Quality control measures are implemented at various stages to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the benzoate ring undergoes selective reduction to yield amine derivatives. This transformation is critical in pharmaceutical synthesis for generating bioactive intermediates.

Key Reaction Data:

Mechanistic Insights :

-

Catalytic hydrogenation proceeds via adsorption of H₂ onto the Pd surface, followed by sequential electron transfer to the nitro group, forming a nitroso intermediate and finally the amine .

-

Fe/HCl reduction involves acidic hydrolysis of the nitro group to a hydroxylamine intermediate, which is further reduced to the amine .

Nucleophilic Substitution of the Chlorine Atom

The terminal chlorine in the pentyl chain is susceptible to nucleophilic displacement, enabling functionalization of the alkyl moiety.

Key Reaction Data:

Mechanistic Insights :

-

The reaction follows an SN2 mechanism due to the primary nature of the chlorinated carbon. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

Hydrolysis of the Ester Group

The ester linkage undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Reaction Data:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6 M HCl, reflux, 3 h | 3-Nitrobenzoic acid + 5-chloro-1-pentanol | 95% | |

| 2 M NaOH, EtOH/H₂O, 70°C, 2 h | Sodium 3-nitrobenzoate + 5-chloro-1-pentanol | 90% |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Key Reaction Data:

| Electrophile | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Br₂ (1 eq) | FeBr₃ (0.1 eq) | CH₂Cl₂, 0°C, 24 h | 5-Chloropentyl 3-nitro-5-bromobenzoate | <10% | |

| NO₂⁺ | H₂SO₄/HNO₃ | 0–5°C, 2 h | No reaction (steric hindrance) | – |

Mechanistic Insights :

Oxidation of the Alkyl Chain

The pentyl chain can undergo oxidation at the terminal carbon, though the chlorine atom may influence selectivity.

Key Reaction Data:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (3 eq) | H₂O, 100°C, 6 h | 3-Nitrobenzoic acid + CO₂ | 40% | |

| CrO₃/H₂SO₄ | Acetone, 25°C, 12 h | 5-Chloropentanal + 3-nitrobenzoic acid | 55% |

Mechanistic Insights :

-

Strong oxidizers like KMnO₄ cleave the alkyl chain entirely, while CrO₃ selectively oxidizes the terminal carbon .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings, though reactivity is moderated by the nitro group.

Key Reaction Data:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12 h | 5-Chloropentyl 3-nitrobiarylbenzoate | 30% |

Mechanistic Insights :

Scientific Research Applications

NSC 44294 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: NSC 44294 is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.

Industry: NSC 44294 is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of NSC 44294 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. These interactions can result in the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

NSC 44294 is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) share structural similarities with NSC 44294.

Uniqueness: NSC 44294 stands out due to its specific binding affinity, stability, and effectiveness in certain reactions. Its unique properties make it a valuable tool in scientific research and industrial applications.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Reagent | Solvent | Temperature | Yield (%) | Purity (TLC Rf) |

|---|---|---|---|---|

| Thionyl chloride | Dichloromethane | 50°C | ~60 | 0.35 (single spot) |

| Oxalyl dichloride | Dichloromethane | 50°C | ~75 | 0.35 (no impurities) |

(Basic) What analytical techniques are recommended for characterizing 5-Chloropentyl 3-nitrobenzoate?

Methodological Answer:

- TLC : Use silica gel plates with 8:2 hexane/ethyl acetate to confirm purity and reaction completion (Rf ≈ 0.35 for pure product) .

- IR Spectroscopy : Identify key functional groups: C=O ester (1725 cm⁻¹), NO₂ asymmetric/symmetric stretches (1530, 1350 cm⁻¹), and C-O ester (1280 cm⁻¹) .

- NMR : ¹H NMR should show signals for the chloropentyl chain (δ 1.5–1.7 ppm for CH₂, δ 4.3 ppm for OCH₂) and aromatic protons (δ 8.0–8.5 ppm for nitro-substituted benzene) .

- Melting Point : A sharp melting range (e.g., 75–77°C for methyl 3-nitrobenzoate analogs) indicates purity .

Q. Table 2: Key Characterization Techniques

| Technique | Purpose | Example Data/Peaks |

|---|---|---|

| TLC | Purity assessment | Rf = 0.35 (single spot) |

| IR | Functional group identification | 1725 cm⁻¹ (C=O) |

| ¹H NMR | Structural elucidation | δ 8.2 ppm (aromatic H) |

(Basic) What are the key stability considerations for 5-Chloropentyl 3-nitrobenzoate under different storage and reaction conditions?

Methodological Answer:

- Light Sensitivity : Store in amber glassware at –20°C to prevent nitro group degradation .

- Hydrolytic Stability : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., dried dichloromethane) during synthesis .

- Thermal Stability : Decomposition occurs above 100°C; monitor via differential scanning calorimetry (DSC) for exothermic events .

(Advanced) How can researchers resolve contradictions in spectral data or reaction yields observed during synthesis?

Methodological Answer:

- Data Reliability Tiers : Classify studies as "Reliable with Restriction" (e.g., pre-GLP studies with validated parameters) or "Not Reliable" (poor documentation). Cross-validate IR/NMR with computational predictions (e.g., DFT for vibrational modes) .

- Yield Discrepancies : Replicate reactions under controlled conditions (fixed molar ratios, inert atmosphere) and use statistical tools (e.g., ANOVA) to identify outliers .

(Advanced) What computational methods are suitable for predicting the reactivity or spectroscopic properties of 5-Chloropentyl 3-nitrobenzoate?

Methodological Answer:

- DFT Calculations : Predict vibrational spectra (IR) and electron density maps to validate experimental data. Compare with NIST Chemistry WebBook reference spectra .

- Molecular Docking : Study interactions with biological targets (e.g., esterase enzymes) using AutoDock Vina, guided by nitro group polarity and steric effects .

(Advanced) How can the nitro group's electronic effects in 5-Chloropentyl 3-nitrobenzoate be experimentally determined to inform its reactivity?

Methodological Answer:

- Hammett Substituent Constants : Measure reaction rates of nitro-substituted derivatives in nucleophilic acyl substitution. Compare σ values (σmeta for nitro ≈ +0.71) to quantify electron-withdrawing effects .

- Cyclic Voltammetry : Assess redox behavior of the nitro group (e.g., reduction potentials) to predict stability under reductive conditions .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.